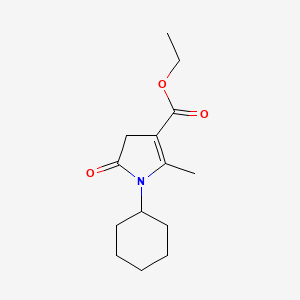![molecular formula C16H15N3OS B5865824 [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone, also known as DMTCPM, is a chemical compound that belongs to the class of thienopyridine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用機序
The exact mechanism of action of [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone is its potent anticancer activity against various cancer cell lines. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical applications. Further studies are needed to determine the optimal dosage and administration route of this compound.
将来の方向性
Future research on [3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone should focus on the development of new derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in the field of medicinal chemistry. Its potent anticancer activity and anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone can be synthesized by using a multi-step synthetic route, which involves the reaction of 2-acetylthiophene with dimethylformamide dimethyl acetal, followed by the reaction with 2-aminopyridine and phenylboronic acid in the presence of a palladium catalyst. The final product is obtained by the reaction of the intermediate with ammonium acetate.
科学的研究の応用
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-19(2)11-8-9-18-16-12(11)13(17)15(21-16)14(20)10-6-4-3-5-7-10/h3-9H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCCUOJXCGWDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

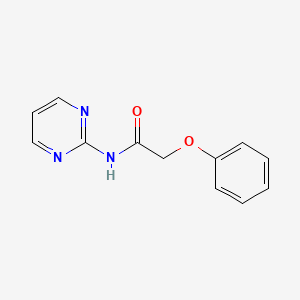
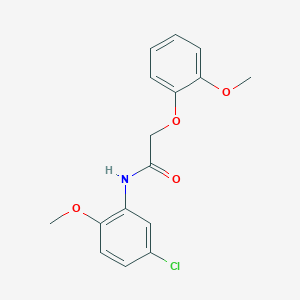

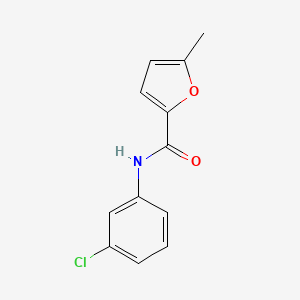

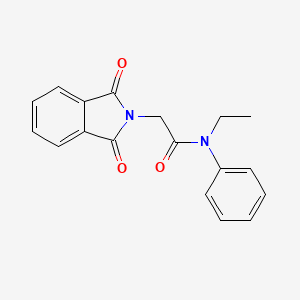
![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)
![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)
